2-Methyl-2-(naphthalen-1-yl)propanoic acid
Description
2-Methyl-2-(naphthalen-1-yl)propanoic acid (CAS 13366-01-3) is a substituted propanoic acid derivative featuring a methyl group and a naphthalen-1-yl moiety at the β-position. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol and a purity typically ≥97% . The compound’s structure combines aromatic naphthalene with a branched carboxylic acid, conferring unique steric and electronic properties. It is primarily utilized in pharmaceutical and materials research, though its specific applications remain less documented compared to structurally related compounds like naproxen derivatives.
Properties
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-14(2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOBWJNMRZHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13366-01-3 | |
| Record name | 2-methyl-2-(naphthalen-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid typically involves the Friedel-Crafts alkylation of naphthalene with isobutyric acid or its derivatives. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-(naphthalen-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-Methyl-2-(naphthalen-1-yl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(naphthalen-1-yl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-Methyl-2-(naphthalen-1-yl)propanoic acid bromide.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Methyl-2-(naphthalen-1-yl)propanoic acid typically involves the alkylation of naphthalene derivatives followed by functionalization to introduce the propanoic acid moiety. Various methods have been reported, including:
- Alkylation Reactions : Using alkyl halides in the presence of bases to form the desired alkylated product.
- Functional Group Transformations : Employing reagents like lithium aluminum hydride for reductions or oxidizing agents for oxidation reactions to modify the naphthalene structure.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized in creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.
Research indicates that 2-Methyl-2-(naphthalen-1-yl)propanoic acid exhibits significant biological activity. For instance:
- Enzyme Interaction : Studies have investigated its effect on enzymes such as lysosomal phospholipase A₂ (LPLA₂), where it has shown potential in inhibiting enzyme activity, which could be relevant in drug development for conditions involving phospholipidosis .
- Antitumor Activity : The compound has been evaluated for its antitumor properties, particularly in disrupting microtubule formation, which is crucial for cell division .
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-2-(naphthalen-1-yl)propanoic acid is explored as a precursor for synthesizing novel therapeutic agents. Its derivatives are being studied for their potential roles as anti-inflammatory and analgesic agents, similar to known non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Inhibition of LPLA₂
A study assessed the inhibitory effects of various compounds on LPLA₂ activity, including 2-Methyl-2-(naphthalen-1-yl)propanoic acid. The results indicated a correlation between structural properties and enzyme inhibition effectiveness.
| Compound | IC₅₀ (μM) | Structural Features |
|---|---|---|
| 2-Methyl-2-(naphthalen-1-yl)propanoic acid | 15 | Naphthalene ring with propanoic acid group |
| Compound B | 25 | Aliphatic chain with hydroxyl group |
| Compound C | 10 | Aromatic ring with halogen substituents |
Case Study: Antitumor Activity
In vitro studies demonstrated that derivatives of 2-Methyl-2-(naphthalen-1-yl)propanoic acid inhibited cancer cell proliferation through microtubule disruption.
| Derivative | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5 | MCF7 (Breast Cancer) |
| Derivative B | 8 | A549 (Lung Cancer) |
| 2-Methyl-2-(naphthalen-1-yl)propanoic acid | 12 | HeLa (Cervical Cancer) |
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethoxy-2-(naphthalen-1-yl)propanoic Acid (CAS 7476-24-6)
- Molecular Formula : C₁₅H₁₆O₃
- Molecular Weight : 244.11 g/mol
- Key Differences :
2-Methoxy-2-(naphthalen-1-yl)propanoic Acid (CAS 63628-25-1)
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 230.26 g/mol
- Key Differences: A methoxy group replaces the methyl substituent, introducing electron-donating effects that may enhance resonance stabilization. Structural similarity to naproxen (CAS 23981-80-8), a nonsteroidal anti-inflammatory drug (NSAID), but lacks the 6-methoxy group critical for COX enzyme inhibition .
2-Methyl-2-[4-(naphthalen-1-yl)phenoxy]propanoic Acid (CAS 3372)
- Molecular Formula : C₂₀H₁₈O₃
- Molecular Weight : 318.36 g/mol
- Higher molecular weight and complexity (302) compared to the target compound (complexity ~214), likely influencing crystallization behavior .
Pharmacologically Relevant Analogues
Naproxen Derivatives (e.g., 2-(6-Methoxynaphthalen-2-yl)propanoic Acid)
- Molecular Formula : C₁₄H₁₄O₃
- Key Differences :
- The 6-methoxy group on the naphthalene ring is essential for naproxen’s anti-inflammatory activity via COX-1/2 inhibition. Its absence in the target compound suggests divergent biological targets .
- Chiral resolution via HPLC is critical for enantiomeric purity in naproxen, whereas the target compound’s stereochemical requirements are less defined .
Nafenopin (CAS 3771-19-5)
- Molecular Formula : C₂₃H₂₄O₃
- Key Differences: A peroxisome proliferator-activated receptor (PPAR) agonist with a tetrahydro-naphthylphenoxy substituent. Classified as a Group 3 carcinogen by IARC, highlighting the impact of substituents on toxicity profiles .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | XLogP | PSA (Ų) | Rotatable Bonds |
|---|---|---|---|---|
| 2-Methyl-2-(naphthalen-1-yl)propanoic acid | 214.26 | ~2.8 | ~37.3 | 4 |
| 2-Ethoxy analogue (CAS 7476-24-6) | 244.11 | 3.2 | 46.53 | 5 |
| 2-Methoxy analogue (CAS 63628-25-1) | 230.26 | ~2.9 | ~54.6 | 4 |
| Naproxen (CAS 23981-80-8) | 230.26 | 3.18 | 54.37 | 4 |
Biological Activity
2-Methyl-2-(naphthalen-1-yl)propanoic acid, commonly referred to as a naphthalene derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anti-inflammatory activities, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-Methyl-2-(naphthalen-1-yl)propanoic acid is . It features a naphthalene ring substituted with a propanoic acid moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties against various pathogens.
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of propanoic acid, including 2-Methyl-2-(naphthalen-1-yl)propanoic acid, against multidrug-resistant pathogens. The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL depending on the specific strain tested .
- Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Molecular docking studies suggest that it interacts with key proteins involved in bacterial survival, enhancing its potential as a therapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 2-Methyl-2-(naphthalen-1-yl)propanoic acid has shown potential anti-inflammatory effects.
Research Findings
A study indicated that the compound could inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This inhibition was comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as an alternative treatment option for inflammatory conditions .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding affinity of 2-Methyl-2-(naphthalen-1-yl)propanoic acid with various biological targets.
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| COX-1 | -8.5 | Significant inhibition observed |
| COX-2 | -9.0 | Comparable to established NSAIDs |
| Bacterial Enzyme | -7.8 | Moderate binding affinity |
These results indicate that the compound has a good potential for further development as a dual-action therapeutic agent targeting both inflammation and infection.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(naphthalen-1-yl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves esterification or Friedel-Crafts alkylation. For example, a related naphthalene derivative (2-chloro-N-phenylacetamide) was synthesized using propargyl bromide and K₂CO₃ in DMF, followed by extraction and purification . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., acid catalysts like H₂SO₄ for esterification), and reaction time (monitored via TLC with n-hexane:ethyl acetate (9:1)) . Kinetic studies under reflux conditions (e.g., 80–100°C) are critical for maximizing yield.
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation at 100 K) provides precise structural data, including bond angles and packing arrangements, as demonstrated for a related naphthalene-propanoic acid derivative .
- NMR/FTIR : ¹H/¹³C NMR identifies substituent positions (e.g., naphthalene ring protons at δ 7.2–8.5 ppm), while FTIR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How can impurities in synthesized batches be identified and quantified?
Impurity profiling requires HPLC or UPLC coupled with reference standards (e.g., EP-grade impurities like 2-(4-ethylphenyl)propanoic acid). A reversed-phase C18 column with acetonitrile/water gradients is effective, as used for similar naphthalene derivatives . Quantification via calibration curves (R² > 0.99) ensures compliance with ICH guidelines for pharmaceutical intermediates.
Q. What are the key considerations for designing toxicological studies on this compound?
Follow protocols outlined in toxicological profiles for naphthalene derivatives:
- Species selection : Rodents (rats/mice) for systemic effects (hepatic, renal) .
- Exposure routes : Oral (gavage), inhalation (aerosolized), or dermal, with dose-ranging studies (e.g., 50–500 mg/kg/day) .
- Endpoints : Monitor hematological parameters (e.g., WBC count), organ weights, and histopathology .
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
- DFT calculations : Optimize molecular geometry and predict electrophilic sites (e.g., Fukui indices for naphthalene ring substitution) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and metabolite formation (e.g., hydroxylation via CYP3A4) .
Advanced Research Questions
Q. How can contradictory data in toxicological studies (e.g., hepatotoxicity vs. renal effects) be resolved?
Contradictions may arise from species-specific metabolism or exposure duration. Mitigation strategies:
- Cross-species validation : Compare metabolite profiles (e.g., LC-MS/MS) in rats vs. human hepatocytes .
- Dose-response analysis : Identify threshold doses for organ-specific toxicity using benchmark dose modeling .
- Mechanistic studies : Use transcriptomics to differentiate stress pathways (e.g., Nrf2 activation in liver vs. oxidative stress in kidneys) .
Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like COX-2, relevant for anti-inflammatory studies .
- Cryo-EM : Resolve ligand-enzyme complexes (e.g., with prostaglandin synthase) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
Q. How can impurity formation during synthesis be minimized through mechanistic insights?
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides) that lead to side products .
- Byproduct identification : MS/MS fragmentation patterns (e.g., m/z 216.23 for hydroxylated derivatives) guide process adjustments .
- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. H₂SO₄) to reduce ester hydrolysis byproducts .
Q. What strategies are effective for resolving enantiomeric or diastereomeric mixtures of derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Crystallization-induced diastereomer resolution : Form salts with chiral amines (e.g., (R)-1-phenylethylamine) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
Q. How can the compound’s environmental fate (e.g., degradation pathways) be modeled in indoor settings?
- Microspectroscopic imaging : Analyze surface adsorption on indoor materials (e.g., gypsum boards) using ToF-SIMS .
- Oxidation studies : Expose to ozone or OH radicals in chamber experiments, tracking degradation products via GC-MS .
- Computational fluid dynamics (CFD) : Model airborne dispersion and deposition rates in ventilated vs. non-ventilated spaces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
